(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]
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Overview
Description
N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine is a Schiff base ligand known for its ability to form stable complexes with various metal ions This compound is characterized by the presence of two pyridylmethylene groups attached to a 4-methyl-1,2-benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 4-methyl-1,2-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as copper, zinc, and manganese
Oxidation and Reduction: Can participate in redox reactions, particularly when coordinated to metal centers.
Substitution Reactions: The pyridylmethylene groups can be substituted under certain conditions.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) acetate, zinc(II) chloride, and manganese(II) nitrate are commonly used
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be employed.
Major Products Formed
Coordination Complexes: Various metal complexes with distinct geometries and properties
Oxidized or Reduced Forms: Depending on the reaction conditions, the Schiff base can be oxidized or reduced to different products.
Scientific Research Applications
N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine primarily involves its ability to coordinate with metal ions. The Schiff base forms stable complexes through the nitrogen atoms of the pyridylmethylene groups and the amine groups of the benzenediamine core. These metal complexes can then participate in various catalytic and redox processes, influencing the activity of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-pyridylmethylene)-1,4-diaminobenzene: Similar structure but with a different diamine core.
N,N’-Bis(2-pyridylmethylene)-1,3-diaminopropan-2-ol: Contains an additional hydroxyl group.
N,N’-Bis(2-pyridylmethylene)ethylenediamine: Shorter linker between the pyridylmethylene groups.
Uniqueness
N,N’-Bis(2-pyridylmethylene)-4-methyl-1,2-benzenediamine is unique due to the presence of the 4-methyl group on the benzenediamine core, which can influence its coordination behavior and the properties of its metal complexes. This structural feature can lead to differences in reactivity and stability compared to similar compounds .
Properties
CAS No. |
185453-28-5 |
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Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[4-methyl-2-(pyridin-2-ylmethylideneamino)phenyl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C19H16N4/c1-15-8-9-18(22-13-16-6-2-4-10-20-16)19(12-15)23-14-17-7-3-5-11-21-17/h2-14H,1H3 |
InChI Key |
MRPFFQCGOKWCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
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